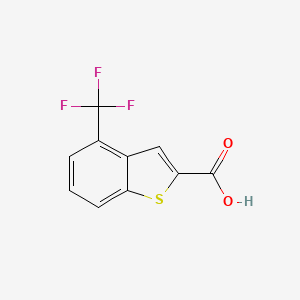

4-(三氟甲基)-1-苯并噻吩-2-甲酸

描述

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (TFMBTCA) is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a versatile compound that can be used in a wide range of applications, including synthesis, drug development, and material science. TFMBTCA has been studied extensively in recent years and has the potential to revolutionize the way we think about chemistry and materials science. In

科学研究应用

Antifungal Applications

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: has been studied for its potential in antifungal treatments. Research indicates that derivatives of this compound, particularly salicylanilide esters, exhibit significant in vitro antifungal activity against a range of fungal strains . These compounds have shown higher susceptibility in moulds with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L compared to yeasts (MIC ≥ 1.95 µmol/L). This suggests a promising avenue for developing new antifungal agents that could be more effective against resistant strains.

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is a common moiety in drug design due to its lipophilic nature and ability to enhance metabolic stability. The compound can serve as a precursor for synthesizing various pharmacologically active agents. For instance, it has been used in the synthesis of salicylanilide esters, which are explored for their antimicrobial properties .

Analytical Chemistry

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: is utilized in analytical chemistry as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods . Its stability and distinct chemical signature make it an ideal reference compound for accurate quantification and analysis.

Organic Synthesis

This compound is also valuable in organic synthesis. It acts as a building block for various chemical reactions, including N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide. Such reactions are fundamental in creating complex molecules for further research and development in organic chemistry .

Drug Development

The trifluoromethyl group present in 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a key feature in many FDA-approved drugs. It is known to improve the pharmacokinetic properties of molecules, making them more effective as therapeutic agents. For example, sorafenib, a drug used for treating primary liver cancer, contains a trifluoromethyl group and has been granted “Fast Track” designation by the FDA .

作用机制

Target of Action

It’s known that many trifluoromethyl group-containing drugs have been approved by the fda over the last 20 years . These drugs exhibit numerous pharmacological activities, suggesting that the trifluoromethyl group plays a significant role in their mechanism of action .

Mode of Action

It’s worth noting that the trifluoromethyl group is often incorporated into potential drug molecules, enhancing their syntheses and uses for various diseases and disorders . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Biochemical Pathways

It’s known that the degradation of some fluorinated drugs by microorganisms can produce fluorometabolites . This suggests that 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid might also undergo microbial biotransformation, potentially affecting various biochemical pathways.

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

Result of Action

Some salicylanilide esters with 4-(trifluoromethyl)benzoic acid have shown antifungal activity against various fungal strains . This suggests that 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid might also exhibit similar biological activities.

Action Environment

It’s known that the stability of the carbon-fluorine bond in organofluorine compounds can inhibit their biodegradation by microorganisms . This suggests that environmental factors such as microbial presence and activity could potentially influence the action and stability of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

属性

IUPAC Name |

4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVNCWBGCFGVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618706 | |

| Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

826995-55-5 | |

| Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)